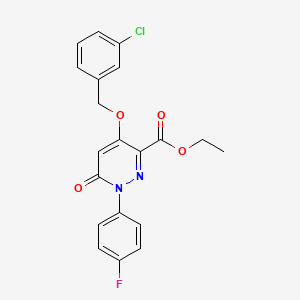
2,2-Dimethyl-3-(p-tolyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(p-tolyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with two methyl groups at the 2-position and a p-tolyl group at the 3-position
Mécanisme D'action
Target of Action
It’s worth noting that pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for 2,2-Dimethyl-3-(p-tolyl)pyrrolidine as well.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Result of Action
Pyrrolidine derivatives are known to exhibit a broad range of bioactivities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(p-tolyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with 2,2-dimethylpyrrolidine-3-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-3-(p-tolyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives
Substitution: Substituted pyrrolidine derivatives
Applications De Recherche Scientifique
2,2-Dimethyl-3-(p-tolyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in organic synthesis.
2,2-Dimethylpyrrolidine: Similar structure but lacks the p-tolyl group, leading to different chemical and biological properties.
3-(p-Tolyl)pyrrolidine: Contains the p-tolyl group but lacks the dimethyl substitution at the 2-position.
Uniqueness: 2,2-Dimethyl-3-(p-tolyl)pyrrolidine is unique due to the combination of the dimethyl and p-tolyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-4-6-11(7-5-10)12-8-9-14-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYQQNZKSNZVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)









![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)
![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)

